1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide, also known as DFTP, is a small organic compound that belongs to the class of pyrazole-based amides. DFTP has garnered considerable interest in recent years due to its potential applications in the field of drug design and its diverse range of biological activities.
1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide is a pyrazole-based amide that was first synthesized and characterized in 2014 by a team of researchers from China. 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide is a small molecule that contains two fluorine atoms, a tetrahydrofuran-2-yl group, and a carboxamide moiety. The pyrazole ring in 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide is considered a privileged structure in drug design due to its ability to interact with various biological targets.
1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide is a white crystalline solid that is sparingly soluble in water and highly soluble in organic solvents such as methanol and DMSO. The molecular formula of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide is C10H12F2N2O2, and its molecular weight is 234.21 g/mol. 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide has a melting point of 106-108°C and a boiling point of 315-316°C. The log P value of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide, which is a measure of its lipophilicity, is 1.68.
1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide can be synthesized through a one-pot reaction between 4,4-difluoro-1,3-dioxolane, hydrazine hydrate, and ethyl 4-oxo-2-butenoate in the presence of a catalyst. The reaction yields 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide as a white solid in excellent yield and purity. The synthesized compound can be characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
NMR spectroscopy is an important analytical technique for the characterization of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide. ^1H NMR spectra of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide show characteristic peaks at 6.66-6.85 ppm (pyrazole H), 4.38 ppm (tetrahydrofuran H), and 3.24 ppm (CH2 in carboxamide). The ^13C NMR spectrum shows distinct peaks at 153.0 ppm (pyrazole C), 92.7 ppm (tetrahydrofuran C), 167.8 ppm (carbonyl C in carboxamide), and 60.4 ppm (CH2 in carboxamide). Mass spectrometry and X-ray crystallography also provide additional information about the structure and purity of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide.
1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide exhibits a diverse range of biological activities that make it a potential candidate for drug design. It has been reported to possess antifungal, anti-inflammatory, and anticancer properties. 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide has also been shown to inhibit the activity of certain enzymes such as COX-2 and 5-LOX, which are involved in the inflammatory response.
Studies on the toxicity and safety of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide have not been extensively conducted. However, few studies have reported that 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide has a low toxicity profile and is safe for use in scientific experiments. Further studies are required to determine the toxicity and safety of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide.
1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide has potential applications in the field of drug design and medicinal chemistry. The unique chemical structure of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide makes it a versatile compound for designing small molecules that can interact with biological targets. 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide has been used to design a range of bioactive molecules such as pyrazole-based COX-2 inhibitors and protease inhibitors.
Currently, 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide is being extensively studied for its potential applications in drug design and medicinal chemistry. Researchers are exploring the biological mechanisms underlying the activity of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide and its derivatives. The synthesis of novel 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide derivatives and analogs is also an active area of research.
The potential implications of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide and its derivatives are vast. 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide can be used to design small molecules that can modulate various biological targets. Thus, 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide has potential applications in the treatment of inflammatory diseases, cancer, and infectious diseases. 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide may also be used as a building block for the synthesis of new materials for use in various industries.
One of the limitations of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide is its low solubility in water. This may limit its biological activity and its potential applications. Future research should focus on the synthesis of more soluble derivatives of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide that exhibit comparable biological activity. Additionally, studies on the toxicity of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide and its derivatives are required to determine its safety profile.
1. Exploration of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide derivatives with improved solubility 2. Further studies on the biological mechanisms underlying the activity of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide 3. Designing 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide derivatives with enhanced anticancer activity 4. Synthesis of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide-based prodrugs for improved bioavailability 5. Development of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide-based materials for use in various industries 6. Studying the pharmacokinetics of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide and its derivatives in animal models 7. Exploration of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide as an enzyme inhibitor in medicinal chemistry 8. Designing 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide derivatives with antibacterial and antifungal activity 9. Development of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide-based imaging agents in biomedical research 10. Development of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide-based nanomaterials for use in drug delivery
For inquiries regarding product suitability or assistance with placing orders, please don't hesitate to reach out to our expert technical support team. Alternatively, you can explore our informative guide pages for further assistance.